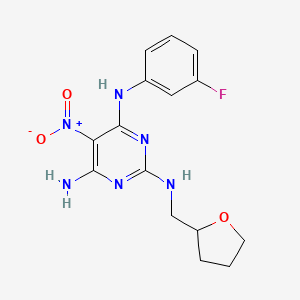
4-Bromo-1-(1-bromoethyl)-2-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-1-(1-bromoethyl)-2-chlorobenzene” is a complex organic compound. It contains bromine and chlorine atoms attached to a benzene ring . It’s important to note that the exact properties and behaviors of this compound could vary based on its specific structure and the conditions under which it’s studied .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-(1-bromoethyl)-2-chlorobenzene” would consist of a benzene ring with bromine and chlorine atoms attached at specific positions . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-1-(1-bromoethyl)-2-chlorobenzene” would depend on the conditions and reagents present . As an aromatic compound, it might undergo reactions like electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-(1-bromoethyl)-2-chlorobenzene” would depend on its specific structure . These could include properties like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Flow Chemistry Applications
The compound’s stability and reactivity make it suitable for use in flow chemistry setups. It can be used in continuous processes for the efficient synthesis of dibromides and bromohydrins, as mentioned in a study on the electrochemical bromofunctionalization of alkenes .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-1-(1-bromoethyl)-2-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURODJWWURNUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

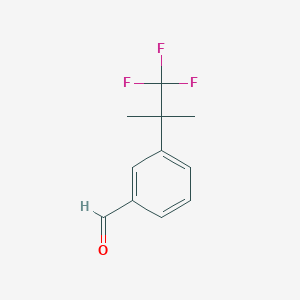
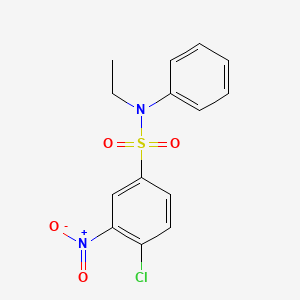
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2892150.png)
![6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2892152.png)
![5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride](/img/structure/B2892153.png)
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2892158.png)
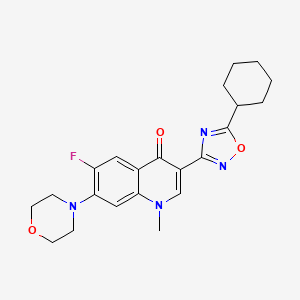
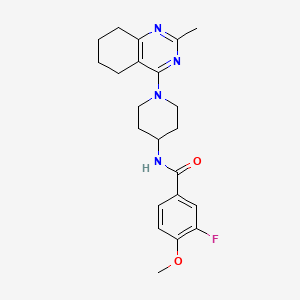
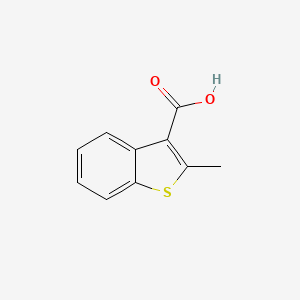
![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2892165.png)
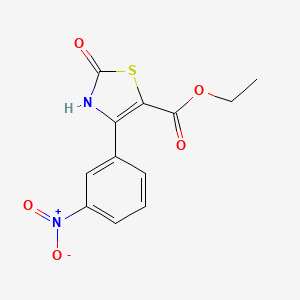
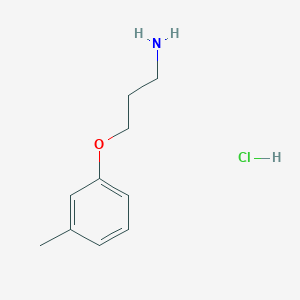
![2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate](/img/structure/B2892169.png)
